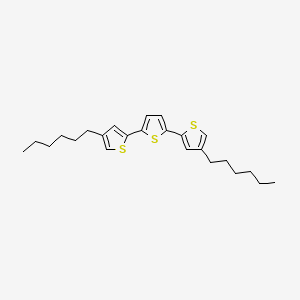

2,5-bis(4-hexylthiophen-2-yl)thiophene

Description

Properties

CAS No. |

195062-52-3 |

|---|---|

Molecular Formula |

C24H32S3 |

Molecular Weight |

416.7 g/mol |

IUPAC Name |

2,5-bis(4-hexylthiophen-2-yl)thiophene |

InChI |

InChI=1S/C24H32S3/c1-3-5-7-9-11-19-15-23(25-17-19)21-13-14-22(27-21)24-16-20(18-26-24)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 |

InChI Key |

MEEXMNZOZBSSAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CSC(=C1)C2=CC=C(S2)C3=CC(=CS3)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Stille Coupling Reaction

- General Procedure:

The Stille coupling involves the reaction of organotin reagents with halogenated thiophenes under palladium catalysis. For this compound, 4-hexylthiophene derivatives bearing stannyl groups are coupled with 2,5-dibromothiophene. - Catalysts and Ligands:

Palladium catalysts such as Pd(PPh3)4 or Pd2(dba)3 combined with phosphine ligands (e.g., tri-tert-butylphosphine) are commonly used. - Reaction Conditions:

Typically conducted in anhydrous solvents like toluene or tetrahydrofuran (THF) under inert atmosphere (argon or nitrogen) at temperatures ranging from 60 to 110 °C for several hours. - Yields:

Reported yields for similar bis(thiophene) compounds via Stille coupling range from 70% to 90% depending on purification and reaction optimization.

Suzuki–Miyaura Cross-Coupling

- General Procedure:

This method couples boronic acid or boronate ester derivatives of 4-hexylthiophene with 2,5-dibromothiophene. - Catalysts and Ligands:

Pd(OAc)2 with Xantphos or Pd2(dba)3 with tri-tert-butylphosphine are effective catalyst systems. - Reaction Conditions:

Reactions are performed in mixed solvents such as toluene/ethanol/water or THF with bases like potassium phosphate or cesium carbonate, under argon atmosphere at 80–100 °C for 3–6 hours. - Yields:

High isolated yields up to 99% have been reported for related thiophene derivatives using optimized Suzuki conditions.

Detailed Research Findings and Data

Representative Synthetic Procedure (Suzuki–Miyaura Coupling)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-Hexylthiophene boronic acid (or ester), 2,5-dibromothiophene, Pd(OAc)2 (5 mol%), Xantphos (5 mol%), K3PO4 (3 equiv), toluene/ethanol/water solvent mixture | Stirred under argon at 100 °C for 4–6 h |

| 2 | Workup by filtration through silica gel, solvent evaporation | Crude product |

| 3 | Purification by flash chromatography (silica gel, hexane/toluene mixtures) | Pure 2,5-bis(4-hexylthiophen-2-yl)thiophene obtained as a pale solid |

| Yield | 90–99% isolated yield reported | High purity confirmed by NMR and HRMS |

Stille Coupling Example

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-Hexylthiophene stannane, 2,5-dibromothiophene, Pd(PPh3)4 (5 mol%), toluene solvent | Stirred under argon at 80–110 °C for 12–24 h |

| 2 | Quenching with saturated NH4Cl, extraction with DCM | Crude product |

| 3 | Purification by column chromatography (hexane/DCM) | Pure product isolated |

| Yield | 70–85% typical yield | Confirmed by NMR and elemental analysis |

Reaction Analysis and Notes

- Catalyst Selection:

Pd2(dba)3 combined with bulky phosphine ligands such as tri-tert-butylphosphine or Xantphos enhances coupling efficiency and selectivity. - Solvent Effects:

Mixed solvent systems (e.g., toluene/ethanol/water) improve solubility of reagents and base, facilitating higher yields. - Base Choice:

Potassium phosphate and cesium carbonate are preferred bases for Suzuki coupling, providing mild yet effective deprotonation. - Purification:

Flash chromatography on silica gel using non-polar solvent mixtures (hexane/toluene or hexane/DCM) is standard for isolating the pure compound. - Scale-Up:

Continuous flow reactors have been reported for industrial scale-up, offering better control over temperature and reaction time, leading to improved yield and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst System | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Stille Coupling | 4-Hexylthiophene stannane, 2,5-dibromothiophene | Pd(PPh3)4 or Pd2(dba)3 + P(t-Bu)3 | Toluene | 80–110 | 12–24 h | 70–85 | Organotin reagents required |

| Suzuki–Miyaura Coupling | 4-Hexylthiophene boronic acid/ester, 2,5-dibromothiophene | Pd(OAc)2 + Xantphos or Pd2(dba)3 + P(t-Bu)3 | Toluene/ethanol/water or THF | 80–100 | 3–6 h | 90–99 | More environmentally friendly |

Chemical Reactions Analysis

Types of Reactions

2,5-bis(4-hexylthiophen-2-yl)thiophene undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and alkylation reactions are common, using reagents like bromine or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Bromine in chloroform at room temperature for halogenation; alkyl halides in the presence of a base for alkylation.

Major Products Formed

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Thiophene derivatives with reduced sulfur oxidation states.

Substitution: Halogenated or alkylated thiophenes.

Scientific Research Applications

Organic Electronics

The compound is primarily utilized in the fabrication of organic semiconductors. Its molecular packing and crystallinity significantly influence the performance of devices made from these materials.

Organic Light-Emitting Diodes (OLEDs)

OLEDs benefit from the high charge mobility and photoluminescent properties of 2,5-bis(4-hexylthiophen-2-yl)thiophene. Research indicates that the incorporation of this compound into OLED structures enhances efficiency and brightness due to improved electron transport and reduced energy loss during exciton formation .

Organic Field-Effect Transistors (OFETs)

In OFETs, the compound serves as a semiconductor layer. Its ability to form stable thin films with good charge transport characteristics makes it a preferred choice for high-performance transistors. Studies have shown that devices incorporating this thiophene derivative exhibit high mobility and stability under operational conditions .

Solar Cells

The compound has also been explored in bulk heterojunction solar cells, where it acts as a donor material. Its extended π-conjugation allows for effective light absorption and charge separation, leading to improved power conversion efficiencies .

Material Properties

The optoelectronic properties of this compound are influenced by its structural characteristics.

| Property | Description |

|---|---|

| Molecular Structure | Contains multiple thiophene units enhancing conjugation |

| Charge Mobility | High charge mobility suitable for electronic applications |

| Thermal Stability | Exhibits good thermal stability under processing conditions |

Case Studies

Several studies have documented the effectiveness of this compound in practical applications:

Synthesis and Characterization

Research has detailed methods for synthesizing this compound with high yields and purity, employing palladium-catalyzed reactions to form C-H bonds effectively . Characterization techniques such as NMR and X-ray diffraction have been used to confirm the structural integrity and purity of synthesized compounds.

Performance in Devices

A comparative study on various thiophene derivatives demonstrated that devices using this compound showed superior performance metrics in terms of charge mobility and device stability compared to other materials. The enhanced intermolecular interactions due to its structure contributed significantly to these results.

Mechanism of Action

The mechanism of action of 2,5-bis(4-hexylthiophen-2-yl)thiophene in electronic applications involves its ability to facilitate charge transport. The extended conjugation allows for efficient electron delocalization, while the alkyl side chains improve solubility and film-forming properties. In biological applications, its conductive properties enable it to interact with biological molecules, potentially altering their activity .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The hexyl groups in 2,5-bis(4-hexylthiophen-2-yl)thiophene enhance solubility compared to cyanoindole or nitro-substituted analogs (e.g., 29b, 28b), which exhibit lower yields due to steric and electronic challenges .

- Core Modifications: Fused systems like thieno[3,2-b]thiophene (Compound 2 in ) offer extended conjugation but lack alkyl chains, reducing solubility for solution-processed applications.

Electronic and Optical Properties

Table 2: Electronic Properties of Thiophene-Based Compounds

| Compound Name | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Charge Mobility (cm²/Vs) | Application |

|---|---|---|---|---|---|

| This compound | -5.2 | -3.1 | 2.1 | 0.01–0.1 (TFT) | Organic transistors |

| 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene | -5.4 | -3.3 | 2.1 | 0.05–0.2 (TFT) | Semiconductors |

| 2,5-Bis(6-cyanoindol-2-yl)thiophene (29b) | -5.8 | -3.6 | 2.2 | Not reported | Antibacterial agents |

Key Observations :

- Bandgap Similarities : All compounds exhibit bandgaps ~2.1–2.2 eV, typical for thiophene derivatives. The hexyl-substituted compound shows comparable HOMO-LUMO levels to fused systems but with improved film-forming ability .

Solubility and Processability

- Hexyl Substituents : The hexyl chains in this compound enable solubility in chlorobenzene and THF, critical for inkjet printing .

- Unsubstituted Analogs: Compounds like 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene require harsher solvents (e.g., dichlorobenzene) for processing .

Thermal Stability

Biological Activity

2,5-bis(4-hexylthiophen-2-yl)thiophene is a compound that belongs to the thiophene family, known for its diverse biological activities and applications in organic electronics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of two hexylthiophene units connected by a central thiophene ring. This structure enhances its electron delocalization and contributes to its unique electronic properties. The presence of the hexyl groups increases solubility in organic solvents, making it suitable for various applications in materials science and medicinal chemistry.

Biological Activity Overview

Thiophene derivatives have been recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The specific biological activities of this compound have been studied in several contexts:

- Antimicrobial Activity : Research indicates that thiophene derivatives exhibit significant antimicrobial effects. The compound's electron-rich nature allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death .

- Anticancer Properties : Thiophene-based compounds have shown potential in targeting various cancer pathways. Studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and modulating key signaling pathways involved in tumor growth .

- Anti-inflammatory Effects : The compound has been linked to the inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in inflammatory responses. This suggests a potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites on biological macromolecules, leading to altered function or activity.

- Redox Activity : Its ability to undergo redox reactions may contribute to its antioxidant properties, helping to mitigate oxidative stress in cells .

Case Studies

Several studies have investigated the biological effects of thiophene derivatives:

- Study on Anticancer Activity : A study demonstrated that a related thiophene derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .

- Electrochemical Properties and Biological Implications : Another research highlighted the electrochemical behavior of thiophene derivatives, revealing that their redox properties could enhance their interaction with biological targets, potentially leading to improved therapeutic efficacy .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.